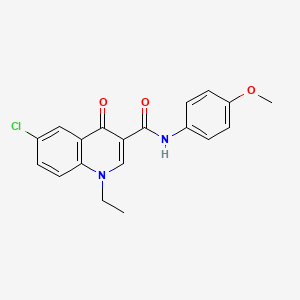
3-allyl-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide
説明
3-allyl-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide, also known as DMAPT, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential therapeutic properties. DMAPT is derived from the natural compound parthenolide, which is found in feverfew, a medicinal plant traditionally used for the treatment of headaches and inflammation.
作用機序
3-allyl-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide exerts its anti-cancer effects through multiple mechanisms. It has been shown to inhibit the activity of NF-κB, a transcription factor that is often overexpressed in cancer cells and plays a crucial role in cancer cell survival and proliferation. 3-allyl-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide also induces the generation of reactive oxygen species (ROS), which can lead to cancer cell death. Additionally, 3-allyl-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects
3-allyl-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. 3-allyl-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide has also been shown to have antioxidant properties, which may contribute to its anti-cancer effects.
実験室実験の利点と制限
One of the main advantages of 3-allyl-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide is its relatively low toxicity compared to other cancer treatments. This makes it a promising candidate for combination therapy with other cancer treatments. However, 3-allyl-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide has limited solubility in water, which can make it difficult to administer in vivo. Additionally, 3-allyl-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide has a short half-life in the body, which can limit its effectiveness.
将来の方向性
There are a number of future directions for 3-allyl-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide research. One area of interest is the development of more effective delivery methods for 3-allyl-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide, such as nanoparticles or liposomes. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to 3-allyl-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide treatment. Additionally, further research is needed to better understand the mechanisms of action of 3-allyl-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide and to identify potential synergistic combinations with other cancer treatments.
科学的研究の応用
3-allyl-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide has been extensively studied for its potential therapeutic properties in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, breast, prostate, lung, and pancreatic cancer cells. 3-allyl-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-methoxy-3-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-5-6-13-11-14(7-10-17(13)23-3)19(21)20-16-9-8-15(22-2)12-18(16)24-4/h5,7-12H,1,6H2,2-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUDMQHLIRWHFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)CC=C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-4-methoxy-3-(prop-2-en-1-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-fluorophenyl)-2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4739236.png)
![N~1~-{2-[(2,6-dichlorobenzyl)thio]ethyl}-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4739239.png)
![3-methyl-6-(5-methyl-2-thienyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4739242.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4739247.png)
![2-(3-{[(4-phenoxyphenyl)amino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B4739254.png)
![1-butyl-5-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B4739260.png)
![7-(2-furylmethylene)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4739287.png)

![N-({5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-4-fluorobenzamide](/img/structure/B4739302.png)
![5-bromo-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B4739310.png)
![N-(2-furylmethyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide](/img/structure/B4739318.png)
![1-{[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole](/img/structure/B4739320.png)
![{2-[(3-(methoxycarbonyl)-4-methyl-5-{[(2-methylphenyl)amino]carbonyl}-2-thienyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4739343.png)
![2-({2-[2-(3-methylphenoxy)ethoxy]ethyl}thio)pyrimidine](/img/structure/B4739348.png)